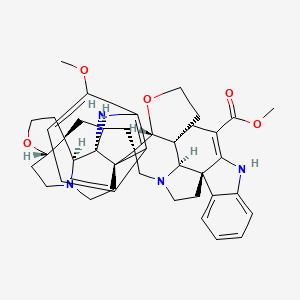
4,4'-Dinitrostilbene-2,2'-disulfonic acid, (Z)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4’-Dinitro-cis-stilbene-2,2’-disulfonic acid is an organic compound with the formula C14H8N2O10S2. This compound is commonly used as a precursor in the synthesis of various textile dyes and optical brighteners . It is characterized by the presence of nitro and sulfonic acid groups attached to a stilbene backbone.
Preparation Methods
The synthesis of 4,4’-dinitro-cis-stilbene-2,2’-disulfonic acid begins with the sulfonation of 4-nitrotoluene, which produces 4-nitrotoluene-2-sulfonic acid. This intermediate is then oxidized using sodium hypochlorite to yield the disodium salt of 4,4’-dinitro-cis-stilbene-2,2’-disulfonic acid . Industrial production methods typically follow similar routes, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
4,4’-Dinitro-cis-stilbene-2,2’-disulfonic acid undergoes various chemical reactions, including:
Scientific Research Applications
4,4’-Dinitro-cis-stilbene-2,2’-disulfonic acid is widely used in scientific research and industry:
Chemistry: It serves as a precursor for azo dyes and optical brighteners.
Biology: The compound’s derivatives are used in various biological assays and staining techniques.
Medicine: Its derivatives are explored for potential therapeutic applications due to their fluorescent properties.
Industry: It is used in the production of dyes and brighteners for textiles and paper.
Mechanism of Action
The compound exerts its effects primarily through its nitro and sulfonic acid groups. The nitro groups can undergo reduction to form amino groups, which are essential for the compound’s brightening properties. The sulfonic acid groups enhance the compound’s solubility and reactivity, making it suitable for various industrial applications .
Comparison with Similar Compounds
4,4’-Dinitro-cis-stilbene-2,2’-disulfonic acid is unique due to its specific combination of nitro and sulfonic acid groups on a stilbene backbone. Similar compounds include:
4,4’-Diamino-2,2’-stilbenedisulfonic acid: A reduction product used as an optical brightener.
4,4’-Diisothiocyanatostilbene-2,2’-disulfonic acid: Used as an anion transport inhibitor.
4,4’-Bis(2-benzoxazolyl)stilbene: Another optical brightener with different functional groups.
These compounds share structural similarities but differ in their functional groups and specific applications.
Properties
CAS No. |
78333-24-1 |
|---|---|
Molecular Formula |
C14H10N2O10S2 |
Molecular Weight |
430.4 g/mol |
IUPAC Name |
5-nitro-2-[(Z)-2-(4-nitro-2-sulfophenyl)ethenyl]benzenesulfonic acid |
InChI |
InChI=1S/C14H10N2O10S2/c17-15(18)11-5-3-9(13(7-11)27(21,22)23)1-2-10-4-6-12(16(19)20)8-14(10)28(24,25)26/h1-8H,(H,21,22,23)(H,24,25,26)/b2-1- |
InChI Key |
UETHPMGVZHBAFB-UPHRSURJSA-N |
SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])S(=O)(=O)O)C=CC2=C(C=C(C=C2)[N+](=O)[O-])S(=O)(=O)O |
Isomeric SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])S(=O)(=O)O)/C=C\C2=C(C=C(C=C2)[N+](=O)[O-])S(=O)(=O)O |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])S(=O)(=O)O)C=CC2=C(C=C(C=C2)[N+](=O)[O-])S(=O)(=O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


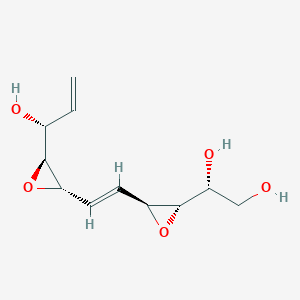
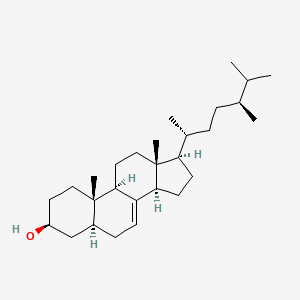

![2-[[5-[2-[[phenyl(pyridin-3-yl)methylidene]amino]oxyethyl]-7,8-dihydronaphthalen-1-yl]oxy]acetic acid](/img/structure/B1240489.png)
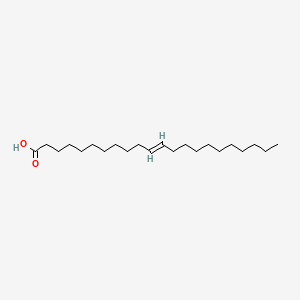
![(2S)-4-[(2R)-9-[(2R,5S)-5-[(1S,4R)-1,4-dihydroxy-4-[(2R,5R)-5-[(1R)-1-hydroxyundecyl]oxolan-2-yl]butyl]oxolan-2-yl]-2-hydroxynonyl]-2-methyl-2H-furan-5-one](/img/structure/B1240491.png)

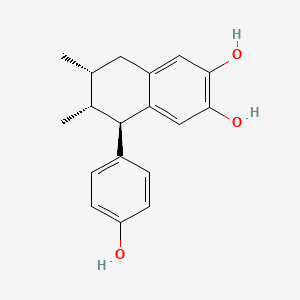

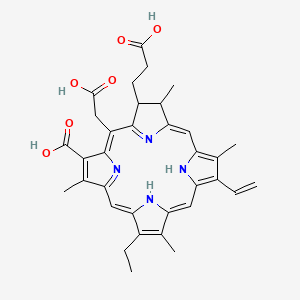
![Furan-2-carboxylic acid {(E)-2-furan-2-yl-1-[(furan-2-ylmethyl)-carbamoyl]-vinyl}-amide](/img/structure/B1240499.png)

![3-[(2R)-2-amino-2-carboxyethyl]-1H-indol-1-yl](/img/structure/B1240504.png)
